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Compound of Interest

Compound Name:
3-Chloro-4-fluoro-4'-

methoxybenzophenone

CAS No.: 760192-87-8

Cat. No.: B1323946

Get Quote

Executive Summary & Scientific Rationale
In the landscape of modern medicinal chemistry, 3-Chloro-4-fluoro-4'-
methoxybenzophenone represents a "privileged scaffold"—a molecular framework capable of

providing ligands for diverse biological targets. Its utility is derived from its unique trisubstituted

pattern, which offers three distinct vectors for chemical diversification:

The Electrophilic Carbonyl (C=O): A handle for reduction to diarylmethanes (critical for

SGLT2 inhibitors) or addition of organometallics to form tertiary alcohols (anti-histamines).

The "Fluorine Switch" (C-4 Position): The fluorine atom, activated by the para-carbonyl and

ortho-chlorine, is highly susceptible to Nucleophilic Aromatic Substitution (

). This allows for the rapid introduction of complex amines or heterocycles, a strategy
essential in kinase inhibitor synthesis.

The Methoxy Anchor (C-4' Position): A stable ether linkage that mimics the distal aryl rings

found in metabolic modulators (e.g., Fenofibrate analogs) or can be deprotected to a phenol
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for further coupling.

This guide details the protocols for leveraging this scaffold in the synthesis of Gliflozin-class

SGLT2 inhibitors and Kinase Inhibitor libraries.

Synthetic Utility & Reaction Pathways[1][2][3][4][5]
[6][7][8]
The following diagram illustrates the divergent synthesis pathways starting from 3-Chloro-4-
fluoro-4'-methoxybenzophenone.
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Figure 1: Divergent synthetic pathways. Pathway A leads to metabolic disease targets

(Gliflozins); Pathway B targets oncology (Kinase Inhibitors).

Application 1: Synthesis of SGLT2 Inhibitor
Pharmacophores[1]
The diarylmethane motif is the structural backbone of Sodium-Glucose Co-transporter 2

(SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin). The benzophenone carbonyl must be

reduced to a methylene group to achieve the necessary flexibility and lipophilicity for binding to

the SGLT2 proximal tubule receptor.
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Protocol: Silane-Mediated Deoxygenation
Objective: Selective reduction of the ketone to a methylene group without affecting the labile

fluorine or methoxy substituents.

Reagents:

Substrate: 3-Chloro-4-fluoro-4'-methoxybenzophenone (1.0 eq)

Reductant: Triethylsilane (

, 3.0 eq)

Lewis Acid: Boron Trifluoride Etherate (

, 2.0 eq) or Trifluoroacetic Acid (TFA)

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 10 mmol of the benzophenone in 50 mL of anhydrous DCM. Cool the
solution to 0°C using an ice bath.

Addition: Add Triethylsilane (30 mmol) dropwise via syringe. Stir for 10 minutes.

Activation: Slowly add

(20 mmol) dropwise. Caution: Exothermic reaction. Maintain internal temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (

) and appearance of the less polar diarylmethane (

) indicates completion.
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Quench: Pour the reaction mixture into ice-cold saturated

solution. Stir vigorously for 15 minutes to hydrolyze boron complexes.

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Flash chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes).

Data Validation:

Parameter Benzophenone (Start) Diarylmethane (Product)

Appearance White/Off-white solid
Colorless oil / Low-melting
solid

IR (C=O) Strong peak ~1650 cm⁻¹ Absent

¹H NMR No benzylic protons Singlet (2H) at ~3.9–4.1 ppm

| Yield | N/A | Typically 85–92% |[1]

Application 2: The "Fluorine Switch" ( ) for Kinase
Inhibitors
The 3-chloro-4-fluoro motif is a specific design element. The chlorine atom at the 3-position

exerts an inductive electron-withdrawing effect (-I), destabilizing the ring and making the 4-

fluoro position highly electrophilic. This allows for mild nucleophilic substitution with amines, a

key step in synthesizing Quinazoline or Aminobenzophenone kinase inhibitors.

Protocol: Chemoselective Amination
Objective: Substitution of the fluorine atom with a piperazine derivative (common in

antihistamines and antitumor agents) while retaining the chlorine and methoxy groups.
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Reagents:

Substrate: 3-Chloro-4-fluoro-4'-methoxybenzophenone (1.0 eq)

Nucleophile: N-Boc-piperazine (1.2 eq)

Base: Potassium Carbonate (

, 2.5 eq)

Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Methodology:

Setup: Charge a reaction vial with the benzophenone (1.0 mmol), N-Boc-piperazine (1.2

mmol), and finely ground anhydrous

(2.5 mmol).

Solvation: Add DMSO (3 mL). Note: DMSO accelerates

rates significantly compared to alcohols.

Heating: Heat the mixture to 80–100°C. Stir for 12 hours.

Critical Check: If conversion is slow, add a catalytic amount (10 mol%) of

Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

Workup: Cool to RT. Dilute with water (15 mL) to precipitate the product.

Isolation: Filter the solid precipitate. Wash with water (

) to remove DMSO.

Recrystallization: Recrystallize from Ethanol/Water to yield the yellow crystalline product.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The ortho-chlorine is

essential; without it, the 4-fluoro activation is significantly lower, often requiring temperatures

>140°C or microwave irradiation.
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Safety & Handling Guidelines
Hazard Identification: Benzophenones can be photo-active. Store in amber vials.

Reagent Safety:

is corrosive and moisture-sensitive. Handle in a fume hood.

Waste Disposal: Halogenated organic waste (DCM, reaction products) must be segregated

from non-halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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